5-Bromo-4-Methyl-2-Nitropyridine
Overview
Description
5-Bromo-4-Methyl-2-Nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 5-Bromo-4-Methyl-2-Nitropyridine, involves several steps. One common method involves the nitration of pyridine N-oxide with HNO3 and H2SO4 to give 4-nitropyridine N-oxide, followed by reaction with PCl3 to give the final product . Another method involves the bromination of 2-aminopyridine in acetonitrile at 0-5 °C .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-Methyl-2-Nitropyridine consists of a pyridine ring substituted with a bromo group at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position .Chemical Reactions Analysis
5-Bromo-4-Methyl-2-Nitropyridine can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .Scientific Research Applications
Microwave-Mediated Suzuki-Miyaura Coupling
“5-Bromo-4-Methyl-2-Nitropyridine” has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Synthesis of 2-Pyridyl Analogs
It has also been utilized in the synthesis of 2-pyridyl analogs, which are important intermediates in various chemical syntheses .
Biological Material or Organic Compound Research
This compound is considered a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Methemoglobinemia and Delayed Encephalopathy Study
There is a documented case highlighting that “5-Bromo-4-Methyl-2-Nitropyridine” can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy .
Safety and Hazards
5-Bromo-4-Methyl-2-Nitropyridine is classified as hazardous under the Hazardous Products Regulations. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
It’s known that nitropyridines are often used in the synthesis of various pharmaceuticals and can interact with a variety of biological targets .
Mode of Action
For instance, they can react with N2O5 in an organic solvent to form N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to form 3-nitropyridine .
Biochemical Pathways
Nitropyridines are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Result of Action
Nitropyridines are often used in the synthesis of various pharmaceuticals, suggesting they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-bromo-4-methyl-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAONQSRAXEGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-Methyl-2-Nitropyridine | |
CAS RN |
1225278-70-5 | |
Record name | 5-bromo-4-methyl-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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